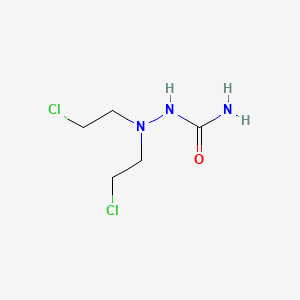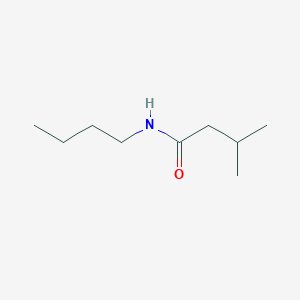
n-Butyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butyl-3-methylbutanamide: is an organic compound with the molecular formula C9H19NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize n-Butyl-3-methylbutanamide is through the amidation of 3-methylbutanoic acid with n-butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Direct Amidation: Another approach involves the direct amidation of 3-methylbutanoic acid with n-butylamine under high-temperature conditions, often in the presence of a catalyst like titanium tetrachloride (TiCl4).
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-Butyl-3-methylbutanamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of primary amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where the amide group may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Primary amines, alcohols
Substitution Products: Various substituted amides
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Butyl-3-methylbutanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules, providing insights into enzyme-substrate interactions and protein folding.
Industry: In the industrial sector, this compound can be utilized as a solvent, plasticizer, or additive in various formulations, enhancing the properties of materials and products.
Wirkmechanismus
The mechanism of action of n-Butyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
n-Butylbutanamide: Similar structure but lacks the methyl group, resulting in different chemical properties.
3-Methylbutanamide: Similar structure but lacks the n-butyl group, leading to variations in reactivity and applications.
n-Butylacetamide: Contains a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: n-Butyl-3-methylbutanamide stands out due to its specific combination of the n-butyl and 3-methyl groups, which confer unique chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its utility in various research and industrial contexts highlight its significance.
Eigenschaften
CAS-Nummer |
76526-42-6 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
N-butyl-3-methylbutanamide |
InChI |
InChI=1S/C9H19NO/c1-4-5-6-10-9(11)7-8(2)3/h8H,4-7H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
UJDKAQWPQSWESO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




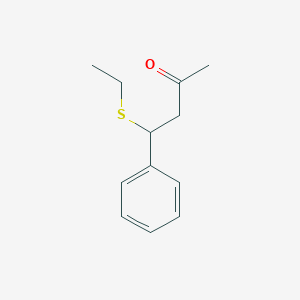


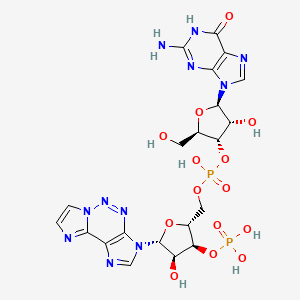
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)

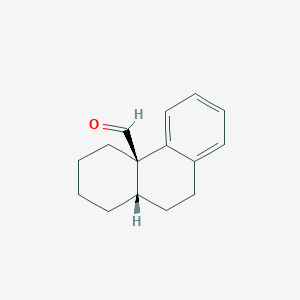
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)

